molecular formula C10H16O B13799394 3-Cyclohexen-1-ol, 1-(1-methyl-2-propenyl)-(9CI)

3-Cyclohexen-1-ol, 1-(1-methyl-2-propenyl)-(9CI)

Cat. No.: B13799394
M. Wt: 152.23 g/mol
InChI Key: HXZSQTINUJKXCK-UHFFFAOYSA-N
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Description

3-Cyclohexen-1-ol, 1-(1-methyl-2-propenyl)-(9CI) is a chemical compound with the molecular formula C10H16O. It is also known by other names such as 1-Methyl-3-cyclohexen-1-ol and 1-Methyl-3-cyclohexenol . This compound is characterized by its cyclohexene ring structure with a hydroxyl group and a methylpropenyl substituent. It is commonly used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexen-1-ol, 1-(1-methyl-2-propenyl)-(9CI) can be achieved through several methods. One common synthetic route involves the reaction of cyclohex-3-en-1-one with methylmagnesium bromide (Grignard reagent) to form the desired product . The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of 3-Cyclohexen-1-ol, 1-(1-methyl-2-propenyl)-(9CI) may involve large-scale reactions using similar synthetic routes. The process may be optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction, purification, and quality control.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexen-1-ol, 1-(1-methyl-2-propenyl)-(9CI) undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of various substituted cyclohexene derivatives.

Scientific Research Applications

3-Cyclohexen-1-ol, 1-(1-methyl-2-propenyl)-(9CI) has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclohexen-1-ol, 1-(1-methyl-2-propenyl)-(9CI) involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s cyclohexene ring and methylpropenyl substituent can participate in various chemical interactions, affecting its reactivity and biological activity.

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-but-3-en-2-ylcyclohex-3-en-1-ol

InChI

InChI=1S/C10H16O/c1-3-9(2)10(11)7-5-4-6-8-10/h3-5,9,11H,1,6-8H2,2H3

InChI Key

HXZSQTINUJKXCK-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C1(CCC=CC1)O

Origin of Product

United States

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